molecular formula C11H21NO5 B11752934 Boc-Allo-O-Ethyl-L-Thr

Boc-Allo-O-Ethyl-L-Thr

Cat. No.: B11752934
M. Wt: 247.29 g/mol
InChI Key: IWSAURYTXKUSGI-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Allo-O-Ethyl-L-Thr, also known as tert-Butyloxycarbonyl-O-ethyl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine, where the tert-butyloxycarbonyl group serves as a protecting group for the amino group, and the ethyl group protects the hydroxyl group. This compound is valuable in organic synthesis and peptide chemistry due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Allo-O-Ethyl-L-Thr typically involves the protection of the amino and hydroxyl groups of L-threonine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The hydroxyl group is then protected by ethylation using ethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Scientific Research Applications

Boc-Allo-O-Ethyl-L-Thr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Allo-O-Ethyl-L-Thr primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the protecting group is removed under acidic conditions, revealing the free amino group for further reactions . The ethyl group similarly protects the hydroxyl group and can be removed or substituted as needed .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2S,3S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1

InChI Key

IWSAURYTXKUSGI-YUMQZZPRSA-N

Isomeric SMILES

CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.